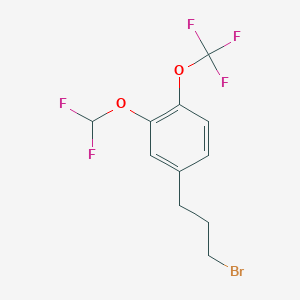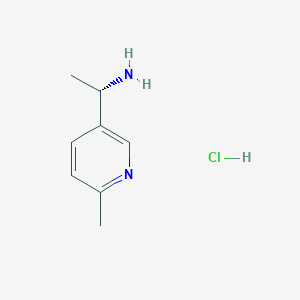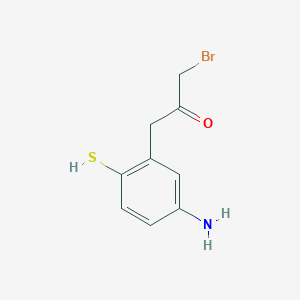![molecular formula C30H50O B14060933 (10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14060933.png)
(10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule. . This compound is a sterol, which is a subgroup of steroids and an important class of organic molecules found in the cell membranes of animals, fungi, and plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zymosterol can be synthesized through a series of chemical reactions starting from simpler organic moleculesThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to facilitate the reactions .
Industrial Production Methods
In an industrial setting, zymosterol can be produced through the fermentation of yeast. The yeast cells are cultured under controlled conditions, and the zymosterol is extracted and purified from the yeast biomass. This method is advantageous because it allows for the large-scale production of zymosterol using renewable resources .
Analyse Des Réactions Chimiques
Types of Reactions
Zymosterol undergoes various types of chemical reactions, including:
Oxidation: Zymosterol can be oxidized to form different oxysterols.
Reduction: Reduction reactions can modify the double bonds and hydroxyl groups in zymosterol.
Substitution: Substitution reactions can introduce new functional groups into the zymosterol molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of zymosterol can produce oxysterols, which are important intermediates in the biosynthesis of other sterols and steroids .
Applications De Recherche Scientifique
Zymosterol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of zymosterol involves its interaction with cell membranes. Zymosterol is a precursor in the biosynthesis of cholesterol, and it plays a crucial role in maintaining the integrity and fluidity of cell membranes. The molecular targets of zymosterol include enzymes involved in the sterol biosynthesis pathway, such as sterol Δ24-reductase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to zymosterol include:
Cholesterol: A well-known sterol found in animal cell membranes.
Lanosterol: A precursor to cholesterol and other sterols.
Ergosterol: A sterol found in fungi and a precursor to vitamin D2.
Uniqueness
Zymosterol is unique in its specific structure and its role as an intermediate in the biosynthesis of cholesterol. Unlike cholesterol, which is the end product, zymosterol is a precursor that undergoes further enzymatic modifications to produce cholesterol and other sterols .
Propriétés
Formule moléculaire |
C30H50O |
|---|---|
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
(10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21?,22?,25?,26?,28-,29-,30+/m1/s1 |
Clé InChI |
CAHGCLMLTWQZNJ-CJCXBBMPSA-N |
SMILES isomérique |
CC(CCC=C(C)C)C1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |
SMILES canonique |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


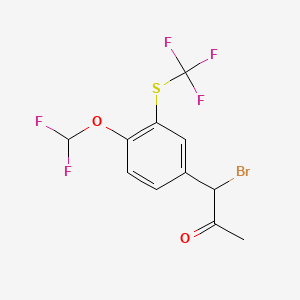
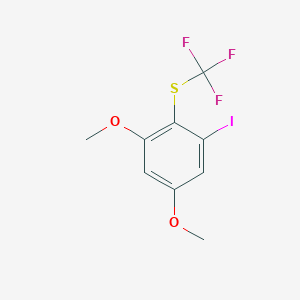
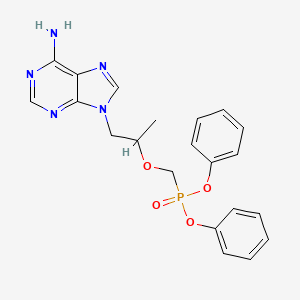
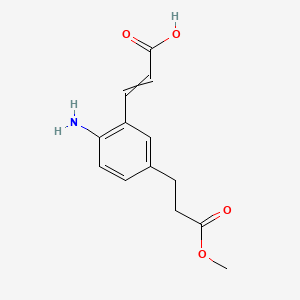
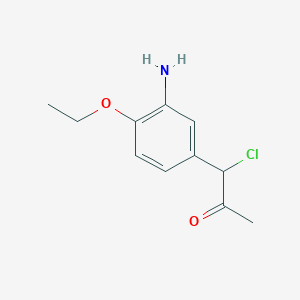




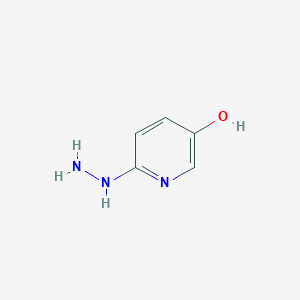
![1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14060923.png)
